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Compound of Interest

Compound Name: Amiprilose

Cat. No.: B1664908 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of available clinical trial data on

Amiprilose for the treatment of rheumatoid arthritis (RA). It is intended to offer an objective

comparison with other therapeutic alternatives, supported by experimental data, to inform

research and drug development efforts.

Executive Summary
Amiprilose hydrochloride is a synthetic carbohydrate with demonstrated anti-inflammatory and

immunomodulatory properties in clinical trials for rheumatoid arthritis.[1][2][3] As a novel

therapeutic agent, its mechanism of action involves the modulation of key cytokines, including

Interleukin-1 (IL-1) and Interleukin-2 (IL-2).[1] Clinical studies have primarily evaluated

Amiprilose as a monotherapy against placebo, showing statistically significant improvements

in several clinical endpoints for patients with active RA.[2][4] This document synthesizes the

findings from these trials, presents the data in a comparative format, and details the

experimental protocols. While direct head-to-head clinical trial data comparing Amiprilose with

other disease-modifying antirheumatic drugs (DMARDs) is not currently available, this guide

will provide an indirect comparison to contextualize its potential therapeutic positioning.
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The following tables summarize the quantitative data from two key double-blind, randomized,

placebo-controlled clinical trials of Amiprilose in patients with rheumatoid arthritis.

Table 1: Efficacy of Amiprilose in a 12-Week, Double-Blind, Placebo-Controlled Trial[3]
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Outcome Measure
Amiprilose HCl (6
g/d)

Placebo p-value

Overall Therapeutic

Response
41% of patients 21% of patients 0.003

Number of Painful

Joints

Statistically significant

difference from

placebo within 4-6

weeks

- < 0.05

Number of Swollen

Joints

Statistically significant

difference from

placebo within 4-6

weeks

- < 0.05

Joint Pain Index

Statistically significant

difference from

placebo within 4-6

weeks

- < 0.05

Joint Swelling Index

Statistically significant

difference from

placebo within 4-6

weeks

- < 0.05

Grip Strength (Left

and Right)

Statistically significant

difference from

placebo within 4-6

weeks

- < 0.05

Investigator Global

Assessment

Statistically significant

difference from

placebo within 4-6

weeks

- < 0.05

Patient Global

Assessment

Statistically significant

difference from

placebo within 4-6

weeks

- < 0.05
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Supplemental

Analgesic Use

Approx. 0.5 fewer

tablets/day at weeks 6

and 12

- < 0.05

Morning Stiffness
No statistically

significant difference
- NS

Walking Time
No statistically

significant difference
- NS

Erythrocyte

Sedimentation Rate

(ESR)

No statistically

significant difference
- NS

C-Reactive Protein

(CRP)

No statistically

significant difference
- NS

Rheumatoid Factor

(RF)

No statistically

significant difference
- NS

Table 2: Efficacy of Amiprilose in a 20-Week, Double-Blind, Placebo-Controlled Trial[4]
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Outcome Measure Amiprilose HCl Placebo p-value

Number of Swollen

Joints

Statistically significant

improvement
- ≤ 0.04

Patients with ≥50%

Reduction in Swollen

Joints

Statistically significant

improvement
- ≤ 0.04

Paulus Composite

Score Criteria

Improvement

Statistically significant

improvement
- ≤ 0.02

Functional Class

Frequency Distribution

Statistically significant

improvement
- ≤ 0.01

Mean Erythrocyte

Sedimentation Rate

(ESR)

Statistically significant

improvement
- ≤ 0.03

Duration of Morning

Stiffness

No significant

worsening
Significant worsening

≤ 0.05 (for placebo

worsening)

Clinical Health

Assessment

Questionnaire (4 of 5

items)

No significant

worsening
Significant worsening

≤ 0.004 (for placebo

worsening)

Table 3: Safety and Tolerability of Amiprilose[3]

Adverse Events Amiprilose HCl (6 g/d) Placebo

Percentage of Patients

Reporting Adverse Events
67% 63%

Serious Adverse Events

One patient developed

thrombocytopenia of unknown

cause.

Not specified.
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Experimental Protocols
Key Clinical Trial Methodologies
The clinical trials for Amiprilose in rheumatoid arthritis followed a prospective, multicenter,

randomized, double-blind, placebo-controlled design.[3][4]

Patient Population: Patients enrolled were functional class I and II with definite or classic

rheumatoid arthritis and had not been previously treated with disease-modifying

antirheumatic drugs.[3]

Intervention: Patients were withdrawn from nonsteroidal anti-inflammatory drug (NSAID)

therapy. Those who experienced a disease flare were then randomly assigned to receive

either Amiprilose HCl (at doses such as 6 g/d) or a placebo for a duration of 12 or 20

weeks.[3][4]

Concomitant Medications: No other anti-inflammatory or antirheumatic drugs were permitted

during the study. Supplemental analgesics, such as a combination of acetaminophen and

propoxyphene napsylate, were allowed.[3]

Efficacy Assessments: A range of clinical and laboratory parameters were measured,

including the number of painful and swollen joints, joint pain and swelling indices, grip

strength, global assessments by both investigator and patient, duration of morning stiffness,

walking time, and levels of ESR, CRP, and RF.[3][4]

Mandatory Visualization
Signaling Pathway of Amiprilose in Immune Modulation
The following diagram illustrates the proposed mechanism of action of Amiprilose based on in

vitro studies, highlighting its influence on cytokine production.
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Caption: Proposed immunomodulatory mechanism of Amiprilose.

Experimental Workflow for a Randomized Controlled
Trial of Amiprilose
The diagram below outlines the typical workflow of the clinical trials conducted for Amiprilose
in rheumatoid arthritis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1664908?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664908?utm_src=pdf-body
https://www.benchchem.com/product/b1664908?utm_src=pdf-body
https://www.benchchem.com/product/b1664908?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Screening
(Functional Class I/II RA,

DMARD-naïve)

NSAID Washout Period

Assessment for
Disease Flare

Randomization

Amiprilose HCl Treatment
(e.g., 6 g/d for 12 weeks)

 Group A

Placebo Treatment
(for 12 weeks)

 Group B

Efficacy & Safety Assessment
(Regular Intervals)

Final Data Analysis

Click to download full resolution via product page

Caption: Workflow of Amiprilose clinical trials.

Comparative Analysis with Other Rheumatoid
Arthritis Therapies

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1664908?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664908?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Direct comparative clinical trial data between Amiprilose and other established DMARDs such

as methotrexate or sulfasalazine are not publicly available. Therefore, an indirect comparison is

provided below based on the known efficacy of these agents from separate placebo-controlled

trials.

Table 4: Indirect Comparison of Efficacy of Oral DMARDs in Rheumatoid Arthritis

Feature Amiprilose HCl Methotrexate Sulfasalazine

Mechanism of Action

Immunomodulatory,

affects IL-1 and IL-2

production.[1]

Dihydrofolate

reductase inhibitor,

affects purine

metabolism and has

anti-inflammatory

effects.[5]

Aminosalicylate with

anti-inflammatory and

immunomodulatory

effects.[6][7]

Monotherapy vs.

Placebo

Statistically significant

improvement in

multiple clinical

endpoints.[4]

Statistically significant

improvement in

clinical variables

compared to placebo.

[8]

Statistically significant

benefit for tender and

swollen joints, pain,

and ESR.

Onset of Action

Clinical improvements

observed within 4 to 6

weeks.

Onset of action is

typically 3 to 6 weeks.

Onset of action is

generally within 1 to 3

months.[9]

Key Efficacy Findings

Improved joint counts,

pain, and global

assessments.[3][4]

Improvement in joint

pain/tenderness,

swelling, and

rheumatoid nodules.

[8]

Reduction in tender

and swollen joint

scores, pain, and

ESR.

Effect on

Radiographic

Progression

Not reported in the

provided studies.

Can slow radiographic

progression.[5]

May retard the

development of joint

erosions, but evidence

is not consistently

significant.[9]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1664908?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8576539/
https://www.mdedge.com/rheumatology/article/43887/rheumatoid-arthritis/methotrexate-plus-biologic-more-effective-ra-federal
https://ualberta.scholaris.ca/server/api/core/bitstreams/a17cc2b6-b1bf-48ef-b467-4e54d7f6c67c/content
https://www.cochrane.org/evidence/CD000958_sulfasalazine-treating-rheumatoid-arthritis
https://pubmed.ncbi.nlm.nih.gov/19078443/
https://pubmed.ncbi.nlm.nih.gov/3893441/
https://pubmed.ncbi.nlm.nih.gov/7902092/
https://pubmed.ncbi.nlm.nih.gov/2672925/
https://pubmed.ncbi.nlm.nih.gov/19078443/
https://pubmed.ncbi.nlm.nih.gov/3893441/
https://www.mdedge.com/rheumatology/article/43887/rheumatoid-arthritis/methotrexate-plus-biologic-more-effective-ra-federal
https://pubmed.ncbi.nlm.nih.gov/7902092/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Important Note: This is an indirect comparison. The patient populations, study designs, and

outcome measures may differ across the trials for each drug, limiting the direct comparability of

these results.

Conclusion
Amiprilose hydrochloride has demonstrated significant anti-inflammatory activity and a

favorable safety profile in placebo-controlled clinical trials for active rheumatoid arthritis.[3] Its

mechanism of action, involving the modulation of key cytokines, presents a novel approach to

the treatment of inflammatory and autoimmune diseases.[1] While the absence of direct

comparative trials with other DMARDs makes it challenging to definitively position Amiprilose
within the current treatment landscape, the existing data suggests it is an effective

monotherapy for some patients. Further research, including head-to-head trials, would be

beneficial to fully elucidate its comparative efficacy and role in the management of rheumatoid

arthritis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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